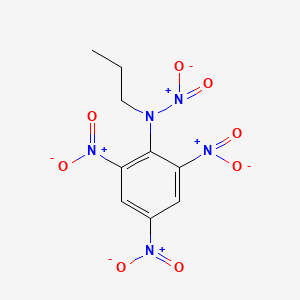
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of a nitramide group attached to a 2,4,6-trinitrophenyl ring, with a propyl group as a substituent. This compound is of interest due to its potential use in energetic materials and other specialized applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-N-(2,4,6-trinitrophenyl)nitramide typically involves the nitration of a precursor compound under controlled conditions. One common method includes the reaction of propylamine with 2,4,6-trinitrochlorobenzene in the presence of a suitable solvent and catalyst. The reaction conditions often require careful temperature control and the use of concentrated acids to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.
Substitution: The nitramide group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitramides.
Applications De Recherche Scientifique
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of energetic materials and other specialized industrial applications.
Mécanisme D'action
The mechanism of action of N-Propyl-N-(2,4,6-trinitrophenyl)nitramide involves its interaction with molecular targets and pathways within a given system. The nitramide group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with specific molecular targets. These interactions can result in a range of effects, depending on the context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2,4,6-trinitrophenyl)nitramide: Similar in structure but lacks the propyl group.
2,4,6-Trinitrotoluene (TNT): Shares the trinitrophenyl ring but differs in functional groups.
Tetryl: Another nitramine compound with similar energetic properties.
Uniqueness
N-Propyl-N-(2,4,6-trinitrophenyl)nitramide is unique due to the presence of the propyl group, which can influence its reactivity and potential applications. This structural difference can lead to variations in its chemical behavior and suitability for specific uses compared to similar compounds.
Propriétés
Numéro CAS |
51625-37-7 |
|---|---|
Formule moléculaire |
C9H9N5O8 |
Poids moléculaire |
315.20 g/mol |
Nom IUPAC |
N-propyl-N-(2,4,6-trinitrophenyl)nitramide |
InChI |
InChI=1S/C9H9N5O8/c1-2-3-10(14(21)22)9-7(12(17)18)4-6(11(15)16)5-8(9)13(19)20/h4-5H,2-3H2,1H3 |
Clé InChI |
LECNAWGETMOHCG-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


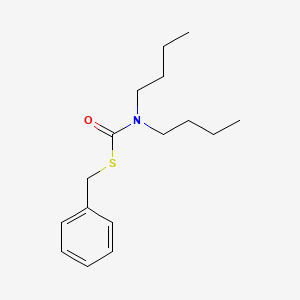

![1,1-Dibromo-1a,2,7,7a-tetrahydro-1H-cyclopropa[b]naphthalene](/img/structure/B14653746.png)
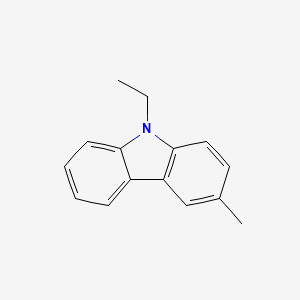
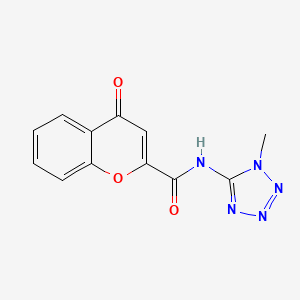
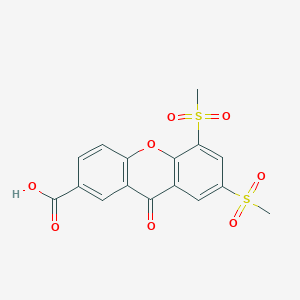
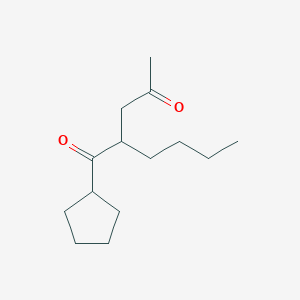
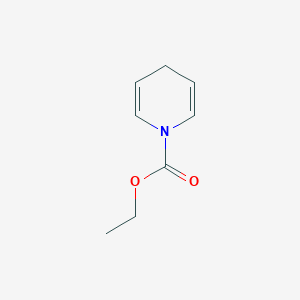
![6,7-Dihydropyrimido[6,1-a]isoquinoline-2,4-dione](/img/structure/B14653777.png)


![N-Phenyl-N'-[3-(triethoxysilyl)propyl]thiourea](/img/structure/B14653792.png)
![1-[4-Bromo-alpha,alpha,alpha-trifluoro-m-tolyl]-3-[4-hydroxy-6-methyl-2pyrimidinyl]guanidine](/img/structure/B14653794.png)

